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Compound of Interest

Compound Name: Tripentyl phosphate

CAS No.: 2528-38-3

Cat. No.: B1346585

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Tripentyl phosphate (TPP), an organophosphate compound, has garnered attention for its

widespread use as a plasticizer and flame retardant. This technical guide provides a

comprehensive overview of the toxicological profile of TPP, synthesizing key findings on its

acute, sub-chronic, genetic, and reproductive and developmental toxicity. The information

presented herein is intended to support researchers, scientists, and drug development

professionals in evaluating the potential risks associated with TPP exposure. This document

summarizes quantitative toxicological data in structured tables, details the experimental

protocols for pivotal studies, and visually represents the key signaling pathways implicated in

TPP's mechanism of action.

Acute Toxicity
The acute toxicity of Tripentyl phosphate is generally low via oral and dermal routes of

administration.
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Quantitative Acute Toxicity Data
Endpoint Species Route Value Reference

LD50 Rat Oral > 2000 mg/kg bw [1]

LD50 Rat Oral > 5000 mg/kg [2]

LD50 Mouse Oral > 5000 mg/kg [2]

LD50 Rabbit Dermal > 7900 mg/kg [2]

Experimental Protocol: Acute Oral Toxicity (OECD 423)
An acute oral toxicity study following the OECD 423 guideline is conducted to determine the

median lethal dose (LD50) of a substance.[3][4][5]

Test Animals: Healthy, young adult female Wistar rats are typically used.[1] Animals are

acclimatized to laboratory conditions for at least five days before the study.

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature

and humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are

provided ad libitum, except for a fasting period of at least 16 hours before administration of

the test substance.[1]

Dose Administration: The test substance is administered as a single oral dose by gavage.[1]

A starting dose of 300 mg/kg body weight is often used, followed by a higher dose of 2000

mg/kg if no mortality is observed.[1]

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days post-dosing.[1][6] Observations are made frequently on the day

of dosing and at least once daily thereafter.

Pathology: At the end of the observation period, all surviving animals are euthanized and

subjected to a gross necropsy.[1]

Sub-chronic Toxicity
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Repeated dose studies indicate that the liver is a potential target organ for Tripentyl
phosphate toxicity.

Quantitative Sub-chronic Toxicity Data
Study
Duration

Species Route NOAEL LOAEL
Effects
Observed
at LOAEL

Referenc
e

90-day Rat Oral (diet) -
125

mg/kg/day

Anemia-

related

changes,

pancreatic

acinar cell

apoptosis,

stomach

inflammatio

n, retinal

atrophy

[7]

90-day Rat Oral (diet) - -

Increased

salivation,

changes in

hematologi

cal and

blood

chemistry

parameters

,

pancreatic

acinar cell

apoptosis,

inflammatio

n of

stomach

mucosa,

retinal

atrophy

[7][8]
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Experimental Protocol: 90-Day Oral Toxicity Study in
Rodents (OECD 408)
This study is designed to provide information on the potential health hazards arising from

repeated exposure to a substance over a 90-day period.

Test Animals: Healthy young adult rats (e.g., Sprague-Dawley) of both sexes are used.[7][9]

Animals are randomly assigned to control and treatment groups.

Housing and Feeding: Animals are housed under standard laboratory conditions. The test

substance is typically administered mixed in the diet.[10] Food and water are available ad

libitum.

Dose Levels: At least three dose levels (low, mid, and high) and a concurrent control group

are used.[11] A satellite group for the high dose and control groups may be included for

observation of reversibility of effects.

Administration: The test substance is administered daily for 90 days.[9]

Observations: Daily clinical observations for signs of toxicity and mortality are performed.

Body weight and food consumption are measured weekly.[11] Hematology, clinical chemistry,

and urinalysis are conducted at termination.

Pathology: All animals are subjected to a full necropsy at the end of the study. Organ weights

are recorded, and a comprehensive histopathological examination is performed on the

control and high-dose groups, with target organs also examined in the lower dose groups.[9]

Genotoxicity
Tripentyl phosphate has been evaluated for its genotoxic potential in a battery of in vitro and

in vivo assays. The available data suggest that TPP is not mutagenic in bacterial systems and

does not induce chromosomal aberrations in mammalian cells in vitro.

Summary of Genotoxicity Data
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Assay Type Test System
Metabolic
Activation

Result Reference

Reverse

Mutation (Ames

Test)

Salmonella

typhimurium

strains TA98,

TA100, TA1537,

TA1538

With and without Negative [12]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without Negative [12]

In vivo

Micronucleus

Test

Mouse bone

marrow
- Not available -

Experimental Protocols
The bacterial reverse mutation assay, or Ames test, is used to detect point mutations.[13][14]

[15]

Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of

mutations.[16]

Metabolic Activation: The assay is performed with and without an exogenous metabolic

activation system (S9 mix), typically derived from the liver of rats pre-treated with an

enzyme-inducing agent.[13]

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and

plated on minimal glucose agar plates.[13] The plates are incubated for 48-72 hours.

Evaluation: A positive result is indicated by a concentration-related increase in the number of

revertant colonies compared to the solvent control.[16]

This assay identifies substances that cause structural chromosomal damage in cultured

mammalian cells.[17][18]
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Cell Lines: Chinese Hamster Ovary (CHO) cells are a commonly used cell line.[2][19][20]

Metabolic Activation: The test is conducted with and without S9 mix.[17]

Procedure: Cell cultures are exposed to at least three concentrations of the test substance

for a short (e.g., 3-6 hours) and a long (e.g., 24 hours without S9) treatment period.[17][19] A

spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

Analysis: Metaphase cells are harvested, stained, and scored for chromosomal aberrations

under a microscope.[2]

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated

animals.[21][22][23]

Test Animals: Mice are commonly used for this assay.[12][21]

Administration: The test substance is typically administered once or twice.[21]

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration.[21]

Analysis: Polychromatic erythrocytes (immature red blood cells) are scored for the presence

of micronuclei.[22] An increase in the frequency of micronucleated polychromatic

erythrocytes in treated animals indicates a genotoxic effect.

Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of Tripentyl phosphate have been

conducted in rodents.

Quantitative Reproductive and Developmental Toxicity
Data
| Study Type | Species | Route | NOAEL (Maternal) | NOAEL (Developmental) | Effects

Observed | Reference | |---|---|---|---|---|---| | Prenatal Developmental Toxicity | Rabbit | Oral

(gavage) | 200 mg/kg/day | 200 mg/kg/day | No adverse effects observed at the highest dose

tested |[24][25] |
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Experimental Protocol: Prenatal Developmental Toxicity
Study (OECD 414)
This study is designed to assess the potential adverse effects of a substance on the pregnant

female and the developing embryo and fetus.[24][25][26][27][28]

Test Animals: Pregnant rabbits are a commonly used non-rodent species.[24][25]

Dose Administration: The test substance is administered daily by oral gavage from

implantation to the day before scheduled cesarean section.[24][26] At least three dose levels

and a control group are used.

Maternal Observations: Dams are observed for clinical signs of toxicity, body weight

changes, and food consumption.

Fetal Evaluations: Near term, females are euthanized, and the uterine contents are

examined. Fetuses are weighed and examined for external, visceral, and skeletal

abnormalities.[26]

Signaling Pathways in Toxicity
Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of

Tripentyl phosphate, with several signaling pathways being implicated.

JNK Signaling Pathway
In C. elegans, exposure to TPP has been shown to induce reproductive toxicity through the c-

Jun N-terminal kinase (JNK) signaling pathway. TPP exposure leads to a downregulation of the

genes vhp-1 and kgb-2, which are components of the JNK pathway. This disruption results in

increased apoptosis in gonad cells and developmental defects in embryos.[29][30][31][32][33]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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